Sodium Nonane-1-sulfonate
Overview
Description
Mechanism of Action
Target of Action
Sodium Nonane-1-sulfonate, also known as Sodium 1-nonanesulfonate, is primarily used as an ion-pair reagent . Its main targets are histidines, which are essential amino acids in the human body . It plays a crucial role in the separation of histidines using the High-Performance Liquid Chromatography (HPLC) technique .
Mode of Action
The compound interacts with its targets (histidines) through ion-pairing . This interaction facilitates the separation of histidines in the HPLC process . The exact molecular mechanism of this interaction is complex and depends on the specific conditions of the HPLC process.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of histidines . By facilitating the separation of histidines, the compound can influence various biochemical processes that involve these amino acids.
Result of Action
The primary result of this compound’s action is the effective separation of histidines in the HPLC process . This can facilitate the study of these amino acids and their roles in various biological processes. It has also been used to study the relationship between circulating lipoprotein phospholipase A2 levels and coronary plaque volume .
Biochemical Analysis
Biochemical Properties
Sodium Nonane-1-sulfonate plays a significant role in biochemical reactions, particularly in the separation and analysis of biomolecules. It is used as an ion-pair reagent in HPLC to separate histidines and other amino acids. The compound interacts with enzymes such as lipoprotein phospholipase A2, influencing its activity and aiding in the study of coronary plaque volume . Additionally, this compound is used in capillary zone electrophoresis (CZE) as an indirect UV detection buffer, highlighting its versatility in biochemical applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in separating biomolecules allows researchers to study the effects of different substances on cellular processes more effectively. This compound’s interaction with lipoprotein phospholipase A2, for example, provides insights into its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an ion-pair reagent, facilitating the separation of charged molecules in HPLC. This interaction is crucial for the accurate analysis of biomolecules, as it enhances the resolution and sensitivity of the separation process. This compound’s ability to interact with enzymes like lipoprotein phospholipase A2 further underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, making it a reliable reagent for long-term studies. Its effectiveness may degrade over extended periods, potentially impacting the accuracy of experimental results. Researchers must consider the temporal effects of this compound when designing experiments to ensure consistent and reliable outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. Researchers have observed threshold effects, where the compound’s influence on cellular processes becomes more pronounced at specific concentrations. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. The compound’s role in ion-pair chromatography highlights its importance in studying metabolic flux and metabolite levels. By facilitating the separation of biomolecules, this compound enables researchers to investigate the intricate details of metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical experiments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in separating biomolecules and studying cellular processes. Researchers must consider the subcellular localization of this compound to fully understand its biochemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Nonane-1-sulfonate can be synthesized through the sulfonation of nonane. The process involves the reaction of nonane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium Nonane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Nonane-1-sulfonic acid.
Reduction: Nonane-1-thiol.
Substitution: Various sulfonate esters and amides.
Scientific Research Applications
Sodium Nonane-1-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Sodium 1-octanesulfonate
- Sodium 1-decanesulfonate
- Sodium dodecyl sulfate
Comparison: Sodium Nonane-1-sulfonate is unique in its carbon chain length, which provides a balance between hydrophobicity and ionic strength. Compared to Sodium 1-octanesulfonate, it offers better separation for longer-chain cations. In contrast, Sodium 1-decanesulfonate and Sodium dodecyl sulfate have longer carbon chains, which may result in stronger hydrophobic interactions but potentially lower solubility in aqueous solutions .
Properties
CAS No. |
35192-74-6 |
---|---|
Molecular Formula |
C9H20NaO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
sodium;nonane-1-sulfonate |
InChI |
InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12); |
InChI Key |
TVLXYUPYNWALAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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